5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride 5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 205055-20-5
VCID: VC8412382
InChI: InChI=1S/C7H3Cl2NO2S2/c8-6-2-1-5-4(10-6)3-7(13-5)14(9,11)12/h1-3H
SMILES: C1=CC(=NC2=C1SC(=C2)S(=O)(=O)Cl)Cl
Molecular Formula: C7H3Cl2NO2S2
Molecular Weight: 268.1 g/mol

5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride

CAS No.: 205055-20-5

Cat. No.: VC8412382

Molecular Formula: C7H3Cl2NO2S2

Molecular Weight: 268.1 g/mol

* For research use only. Not for human or veterinary use.

5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride - 205055-20-5

Specification

CAS No. 205055-20-5
Molecular Formula C7H3Cl2NO2S2
Molecular Weight 268.1 g/mol
IUPAC Name 5-chlorothieno[3,2-b]pyridine-2-sulfonyl chloride
Standard InChI InChI=1S/C7H3Cl2NO2S2/c8-6-2-1-5-4(10-6)3-7(13-5)14(9,11)12/h1-3H
Standard InChI Key DDOAASFFFGZAFG-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1SC(=C2)S(=O)(=O)Cl)Cl
Canonical SMILES C1=CC(=NC2=C1SC(=C2)S(=O)(=O)Cl)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Formula and Connectivity

The molecular formula of 5-chlorothieno[3,2-b]pyridine-2-sulfonyl chloride is C₇H₃Cl₂NO₂S₂, with a molecular weight of 284.14 g/mol . The structure consists of a thieno[3,2-b]pyridine scaffold—a bicyclic system fusing a thiophene ring (positions 3,2-b) to a pyridine ring. Chlorine substitution occurs at position 5 of the pyridine moiety, while the sulfonyl chloride group (-SO₂Cl) is attached to position 2 of the thiophene ring .

Spectroscopic and Stereoelectronic Features

The SMILES notation C1=CC(=NC2=C1SC(=C2)S(=O)(=O)Cl)Cl precisely encodes the connectivity, highlighting the sulfur atoms in the thiophene and sulfonyl groups . The InChIKey DDOAASFFFGZAFG-UHFFFAOYSA-N provides a unique identifier for computational studies, enabling comparisons with related sulfonamide derivatives . Predicted collision cross section (CCS) values for various adducts, such as [M+H]+ (155.4 Ų) and [M+Na]+ (169.6 Ų), suggest moderate polarizability and potential utility in mass spectrometry-based analyses .

Table 1: Predicted Collision Cross Sections for Adducts

Adductm/zCCS (Ų)
[M+H]+267.90550155.4
[M+Na]+289.88744169.6
[M+NH4]+284.93204164.7
[M-H]-265.89094156.6

Crystallographic and Conformational Analysis

While experimental crystallographic data remain unavailable, molecular modeling predicts planar geometry for the thienopyridine core, with the sulfonyl chloride group adopting a tetrahedral configuration. The chlorine substituents at positions 2 and 5 introduce steric and electronic effects that may influence reactivity—a hypothesis supported by the compound’s inclusion in patented medicinal chemistry workflows .

Synthesis and Reactivity

Synthetic Pathways

  • Sulfurylation: Chlorosulfonation of preformed thieno[3,2-b]pyridine derivatives using chlorosulfonic acid .

  • Cyclization Strategies: Constructing the bicyclic system from dichloropyridine-thiophene precursors followed by selective sulfonation .

The patent US20220135586A1 describes related thieno[3,2-b]pyridin-7-amine derivatives, implying that 5-chlorothieno[3,2-b]pyridine-2-sulfonyl chloride could serve as a sulfonating agent in multi-step syntheses .

Reactivity Profile

As a sulfonyl chloride, the compound exhibits characteristic electrophilicity at the sulfur center, enabling:

  • Nucleophilic substitution with amines to form sulfonamides

  • Cross-coupling reactions at the chloro-substituted pyridine ring

  • Electrophilic aromatic substitution on the thiophene moiety

The dual chlorine substituents may direct regioselectivity in subsequent functionalization steps, though experimental validation is needed.

Applications in Medicinal Chemistry

Structure-Activity Relationship (SAR) Considerations

Key features influencing biological activity in related compounds include:

  • Chlorine placement: Meta-substitution on the pyridine ring enhances target binding in some kinase inhibitors .

  • Sulfonamide linkage: The -SO₂Cl group provides a handle for introducing tertiary amines or heterocycles via nucleophilic displacement .

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